![molecular formula C7H8O2 B14445146 7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde CAS No. 75961-78-3](/img/structure/B14445146.png)
7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde is a bicyclic organic compound featuring an oxirane ring fused to a cyclohexene ring with an aldehyde functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis isomer can be isomerized into the more stable trans isomer using metallic sodium
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a drug candidate, particularly in the context of antiviral research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde involves its reactivity with nucleophiles and electrophiles due to the presence of the oxirane ring and aldehyde group. These functional groups allow the compound to interact with various molecular targets, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: Similar structure but lacks the aldehyde group.
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Contains additional carboxylic acid groups.
7-Oxabicyclo[4.1.0]heptan-3-ol: Contains a hydroxyl group instead of an aldehyde.
Uniqueness
7-Oxabicyclo[410]hept-3-ene-1-carbaldehyde is unique due to the combination of its bicyclic structure with an oxirane ring and an aldehyde functional group
Properties
CAS No. |
75961-78-3 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]hept-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C7H8O2/c8-5-7-4-2-1-3-6(7)9-7/h1-2,5-6H,3-4H2 |
InChI Key |
GWRQHQCUFUBCKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2(C1O2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


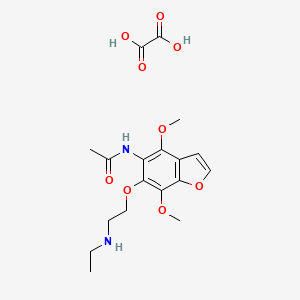
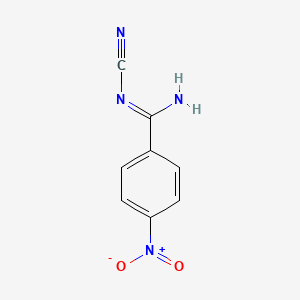
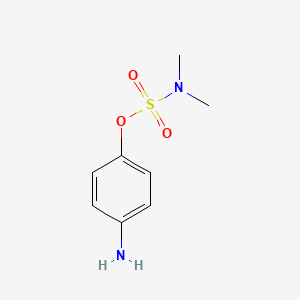

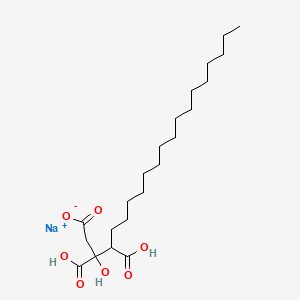
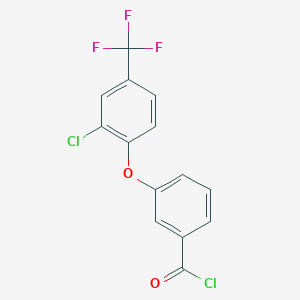
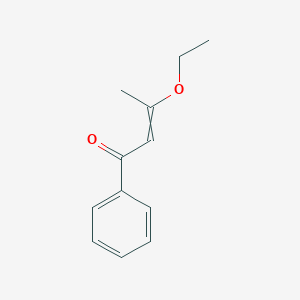
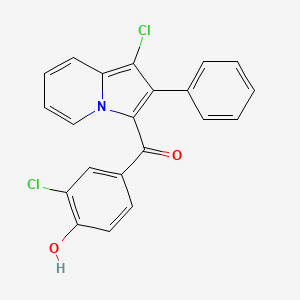
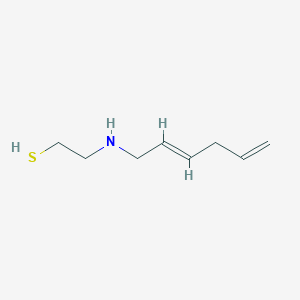


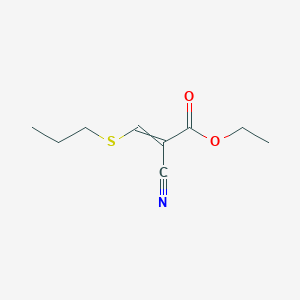
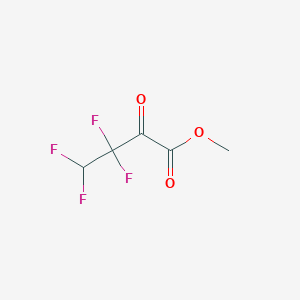
![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dipropylazanium;chloride](/img/structure/B14445128.png)
